molecular formula C17H20FNO2S B2526928 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide CAS No. 2034507-36-1

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Cat. No.: B2526928
CAS No.: 2034507-36-1
M. Wt: 321.41
InChI Key: MSRHQBHQHLADAI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group is introduced through electrophilic aromatic substitution.

    Synthesis of the Thiophene Derivative: The thiophene ring is synthesized via a series of reactions, including halogenation and subsequent substitution reactions.

    Coupling Reaction: The fluorophenyl intermediate is coupled with the thiophene derivative using a suitable coupling agent, such as a palladium catalyst.

    Hydroxylation: The hydroxy group is introduced through selective hydroxylation of the pentyl chain.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
  • 2-(4-bromophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
  • 2-(4-methylphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S/c18-15-5-3-13(4-6-15)12-17(21)19-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14,20H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRHQBHQHLADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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